molecular formula C9H20ClNO B13507646 (2S)-2-(2-methoxypropan-2-yl)piperidine hydrochloride

(2S)-2-(2-methoxypropan-2-yl)piperidine hydrochloride

Cat. No.: B13507646
M. Wt: 193.71 g/mol
InChI Key: XGOLSSCRAXRURO-QRPNPIFTSA-N
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Description

(2S)-2-(2-methoxypropan-2-yl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by the presence of a methoxypropan-2-yl group attached to the second carbon of the piperidine ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-methoxypropan-2-yl)piperidine hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of amino alcohols.

    Introduction of the Methoxypropan-2-yl Group: The methoxypropan-2-yl group can be introduced via alkylation reactions. This involves the reaction of piperidine with an appropriate alkylating agent, such as 2-methoxypropane, under basic conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-methoxypropan-2-yl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The methoxypropan-2-yl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(2S)-2-(2-methoxypropan-2-yl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(2-methoxypropan-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2-methoxypropan-2-yl)pyrrolidine hydrochloride: Similar structure but with a five-membered ring.

    (2S)-2-(2-methoxypropan-2-yl)morpholine hydrochloride: Contains an oxygen atom in the ring.

    (2S)-2-(2-methoxypropan-2-yl)piperazine hydrochloride: Contains an additional nitrogen atom in the ring.

Uniqueness

(2S)-2-(2-methoxypropan-2-yl)piperidine hydrochloride is unique due to its specific structural configuration and the presence of the methoxypropan-2-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H20ClNO

Molecular Weight

193.71 g/mol

IUPAC Name

(2S)-2-(2-methoxypropan-2-yl)piperidine;hydrochloride

InChI

InChI=1S/C9H19NO.ClH/c1-9(2,11-3)8-6-4-5-7-10-8;/h8,10H,4-7H2,1-3H3;1H/t8-;/m0./s1

InChI Key

XGOLSSCRAXRURO-QRPNPIFTSA-N

Isomeric SMILES

CC(C)([C@@H]1CCCCN1)OC.Cl

Canonical SMILES

CC(C)(C1CCCCN1)OC.Cl

Origin of Product

United States

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